molecular formula C12H20N4 B1419863 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine CAS No. 1180132-17-5

5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine

Cat. No.: B1419863
CAS No.: 1180132-17-5
M. Wt: 220.31 g/mol
InChI Key: MNJBMPQTXVZMFZ-UHFFFAOYSA-N
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Description

5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine is a chemical compound with the molecular formula C12H20N4. It is a derivative of pyridine and contains an ethylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine typically involves the reaction of pyridin-2-amine with 4-ethylpiperazine. The reaction is usually carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and control over the reaction parameters. Purification steps, such as recrystallization or column chromatography, are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound, depending on the specific oxidizing agent and reaction conditions.

  • Reduction Products: Reduced forms of the compound, which may include different functional groups.

  • Substitution Products: Substituted derivatives where the original functional groups are replaced by other groups introduced by the nucleophiles.

Scientific Research Applications

Chemistry: In chemistry, 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine is used as an intermediate in the synthesis of more complex molecules. It can serve as a building block for the construction of various heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding. It may be used to develop new drugs or therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anticancer drugs. It can be used as a precursor or intermediate in the synthesis of kinase inhibitors, which are important in cancer treatment.

Industry: In the chemical industry, this compound is utilized in the production of various chemical products, including agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine exerts its effects depends on its specific application. For example, in kinase inhibitors, the compound may bind to the active site of the kinase enzyme, preventing its activity and thereby inhibiting cell proliferation. The molecular targets and pathways involved are typically studied using biochemical and molecular biology techniques.

Comparison with Similar Compounds

  • 4-Ethylpiperazine: A simpler compound lacking the pyridine ring.

  • Pyridin-2-amine: The parent compound without the ethylpiperazine group.

  • Other Piperazine Derivatives: Compounds with different substituents on the piperazine ring.

Uniqueness: 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine is unique due to its combination of the pyridine and piperazine moieties, which provides distinct chemical and biological properties compared to its simpler analogs.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-2-15-5-7-16(8-6-15)10-11-3-4-12(13)14-9-11/h3-4,9H,2,5-8,10H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJBMPQTXVZMFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670506
Record name 5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1180132-17-5
Record name 5-[(4-Ethyl-1-piperazinyl)methyl]-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1180132-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.233.816
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Add liquid ammonia (50.0 kg) to a degassed mixture of 1-(6-bromo-pyridin-3-ylmethyl)-4-ethyl-piperazine (14.2 kg), cuprous oxide (200 g), and MeOH (57 kg) at T≦40° C. Heat the mixture at 65-75° C. overnight. Cool to 20-30° C. and filter over a Celite® pad. Concentrate the filtrate and add DCM (113 kg) and adjust the pH to 12-14 with sodium hydroxide 2N (23 kg) separate the phases and wash the organic phase with DCM (58×2 kg) and combine the organic layers. Filter the mixture through Celite® and concentrate. Dissolve the residue in toluene (9.7 kg) and crystallize by the addition of MtBE (8.3 kg) to give 6.0 kg of the title compound. Obtain further purification through a toluene recrystallization. MS (ES+): m/z=221 (M+H)+.
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50 kg
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14.2 kg
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cuprous oxide
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200 g
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57 kg
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Synthesis routes and methods III

Procedure details

Add lithium 1,1,1,3,3,3-hexamethyl-disilazane (1055 mL) slowly to a degassed mixture of 1-(6-bromo-pyridin-3-ylmethyl)-4-ethyl-piperazine (250 g), dicyclohexylphosphino)biphenyl (18.50 g), tris(dibenzylideneacetone)dipalladium (24.17 g) and THF (250 mL) at 50° C. Heat the mixture at 65° C. overnight. Cool to 37° C. and add water (500 mL). Remove half of the solvent under vacuum and add DCM (2.5 L). Filter over a celite pad and remove part of the solvent. Add methanol (300 mL) and methyl tert-butyl ether (MtBE, 600 mL) to the mixture and cool in an ice bath. Then, add hydrochloric acid 2 M in ethyl ether (800 mL) and a 32% aqueous solution of hydrochloric acid (100 mL). Remove the organic layer, and add an aqueous solution of sodium hydroxide 2 M (2500 mL). Extract the aqueous phase three times with DCM and remove the solvent under vacuum. Solve in 90 mL of toluene at 50° C. until complete dissolution and then add 80 mL of MtBE. Stir overnight at RT. Add additional MtBE (100 mL) for complete precipitation. Filter the solid and dry to afford 108.24 g of the title compound. MS (ES+): m/z=221 (M+H)+.
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1055 mL
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250 g
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18.5 g
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250 mL
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24.17 g
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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